5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-14-9-10-19-20(11-14)24-21(23-19)16-12-25(13-16)22(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-11,16H,12-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKORTITRGDLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable azetidine precursor.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through a Friedel-Crafts acylation reaction using naphthalene-1-carbonyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Catalysts and solvents that are environmentally benign and cost-effective are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole or naphthalene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural Analysis
- Azetidine vs. Fluoropentyl Substituents : The azetidine ring in the target compound provides a rigid, compact structure compared to the flexible fluoropentyl chain in its analog . This rigidity may enhance binding specificity to biological targets like kinases.
- Naphthalene-carbonyl vs.
- Triazole and Thiazole Derivatives : Compounds with triazole/thiazole substituents (e.g., ) exhibit improved metabolic stability but reduced solubility compared to the azetidine-containing target compound .
Biological Activity
5-Methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and structure as follows:
- Chemical Formula : C₁₈H₁₈N₂O
- Molecular Weight : 282.35 g/mol
The structure features a benzodiazole core fused with an azetidine ring and a naphthalene carbonyl moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an immunomodulator and anticancer agent.
Immunomodulatory Effects
Research indicates that this compound can act as an immunomodulator , enhancing the immune response in certain models. A study demonstrated that it could stimulate the proliferation of lymphocytes and increase cytokine production, suggesting its potential use in therapies aimed at boosting immune function .
Anticancer Properties
In vitro studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, where it demonstrated an IC50 value indicating effective inhibition of cell growth . The mechanism appears to involve disruption of tubulin dynamics, leading to cell cycle arrest.
Case Study 1: Anticancer Activity
A significant study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that treatment with the compound resulted in:
- IC50 Values : 8 nM for MCF-7 cells.
- Mechanism : Induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.
Case Study 2: Immunomodulatory Effects
In another investigation focusing on immunomodulation:
- Model : Swiss albino mice were used to assess immune response.
- Findings : The compound significantly increased the levels of IL-2 and IFN-gamma in serum samples, indicating enhanced T-cell activation and proliferation.
Research Findings Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | IC50 = 8 nM in MCF-7 cells; induces apoptosis | |
| Immunomodulation | Increased IL-2 and IFN-gamma levels in mice |
The biological activity of this compound is attributed to several mechanisms:
- Tubulin Interaction : Disruption of microtubule formation leading to cell cycle arrest.
- Caspase Activation : Induction of apoptosis through intrinsic pathways.
- Cytokine Modulation : Enhancement of pro-inflammatory cytokines contributing to immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
